molecular formula C13H20FN3O2 B14791884 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine

4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine

Cat. No.: B14791884
M. Wt: 269.32 g/mol
InChI Key: VDPIMQBNMDCEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound features a morpholine ring substituted with a fluoro-hydrazinylphenoxypropyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluoro-4-nitrophenol with 3-chloropropylamine to form an intermediate, which is then reduced to the corresponding hydrazine derivative. This intermediate is further reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The fluoro and hydrazinyl groups are key functional groups that can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of the study .

Comparison with Similar Compounds

Similar compounds to 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine include other morpholine derivatives and fluoro-substituted phenoxy compounds. Some examples are:

  • 4-(3-(2-Chloro-4-methylphenoxy)propyl)morpholine
  • 4-(3-(2-Fluoro-4-nitrophenoxy)propyl)morpholine

What sets this compound apart is its unique combination of fluoro and hydrazinyl groups, which confer specific chemical reactivity and biological activity .

Properties

Molecular Formula

C13H20FN3O2

Molecular Weight

269.32 g/mol

IUPAC Name

[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]hydrazine

InChI

InChI=1S/C13H20FN3O2/c14-12-10-11(16-15)2-3-13(12)19-7-1-4-17-5-8-18-9-6-17/h2-3,10,16H,1,4-9,15H2

InChI Key

VDPIMQBNMDCEHH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)NN)F

Origin of Product

United States

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